molecular formula C15H12F2O3 B6375040 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol CAS No. 1261962-99-5

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol

Cat. No.: B6375040
CAS No.: 1261962-99-5
M. Wt: 278.25 g/mol
InChI Key: MJTLVNGQLSTEJB-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol is an organic compound that features both ethoxycarbonyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol typically involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction is carried out under reflux conditions in the presence of anhydrous ethanol and concentrated sulfuric acid. The mixture is refluxed at 105-110°C for 24 hours, followed by the removal of ethanol under reduced pressure. The resulting solid is then filtered, washed with saturated sodium bicarbonate solution, and dried to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenols or fluorophenyl derivatives.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid
  • 3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid

Uniqueness

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-fluoro-4-(2-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-2-20-15(19)12-5-3-9(7-13(12)16)11-6-4-10(18)8-14(11)17/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTLVNGQLSTEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684540
Record name Ethyl 2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-99-5
Record name Ethyl 2',3-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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